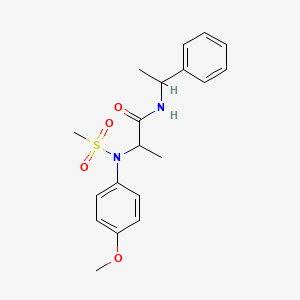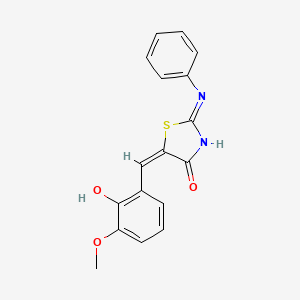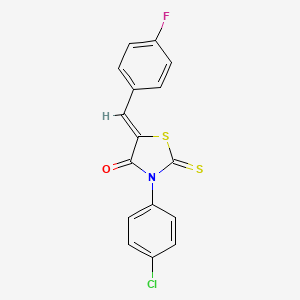
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide, also known as MSMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MSMA is a derivative of the amino acid alanine and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide is not fully understood, but it is thought to act by modulating the activity of ion channels. Ion channels are proteins that are involved in the movement of ions across cell membranes, and they play a critical role in a variety of physiological processes. This compound has been found to interact with a specific type of ion channel known as the voltage-gated sodium channel, which is involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including inhibition of ion channel activity, modulation of neurotransmitter release, and inhibition of cell proliferation. These effects may have implications for the treatment of a variety of disorders, including epilepsy, cancer, and pain.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that there is a wealth of information available on its properties and potential applications. However, one limitation is that this compound is a relatively complex compound that can be difficult to synthesize, which may limit its availability for use in experiments.
Future Directions
There are several potential future directions for research on N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide. One area of interest is the development of this compound derivatives that have improved pharmacological properties, such as increased potency or selectivity for specific ion channels. Another area of interest is the use of this compound as a tool in drug discovery, as it can be used to screen for compounds that interact with ion channels. Finally, there is potential for this compound to be used in the development of new therapies for a variety of disorders, including epilepsy, cancer, and pain.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its properties and potential applications have been explored in this paper, including the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research on this compound may lead to the development of new therapies for a variety of disorders.
Synthesis Methods
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the use of a protected alanine derivative, which is then coupled with a protected phenylalanine derivative to form the dipeptide. The dipeptide is then deprotected and coupled with a protected methoxyphenylalanine derivative to form this compound.
Scientific Research Applications
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to modulate the activity of ion channels in neurons, which may have implications for the treatment of neurological disorders such as epilepsy. In cancer research, this compound has been shown to inhibit the growth of tumor cells, suggesting that it may have potential as an anticancer agent. This compound has also been used as a tool in drug discovery, as it can be used to screen for compounds that interact with ion channels.
properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14(16-8-6-5-7-9-16)20-19(22)15(2)21(26(4,23)24)17-10-12-18(25-3)13-11-17/h5-15H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTDLPNHAIPQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({2-oxo-2-[(2-oxotetrahydro-3-thienyl)amino]ethyl}thio)benzoate](/img/structure/B6019624.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B6019630.png)
![sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B6019643.png)
![2-[4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6019655.png)
![1-[2-(2-fluorophenoxy)ethyl]-3-methylpiperazine](/img/structure/B6019657.png)
![1-(5-{[(3-cyclopentylpropyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6019672.png)
![N-[2-(1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6019680.png)

![4-(1-{[(2-hydroxy-3-phenoxypropyl)amino]methyl}cyclopentyl)-1,2-benzenediol hydrobromide](/img/structure/B6019692.png)
![3-chloro-N-[(2-methylquinolin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6019693.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6019707.png)
![N-methyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6019714.png)

![4-[2-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6019721.png)